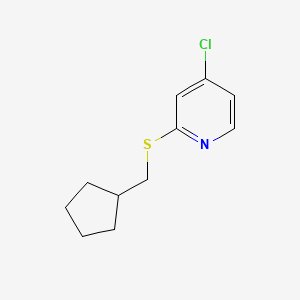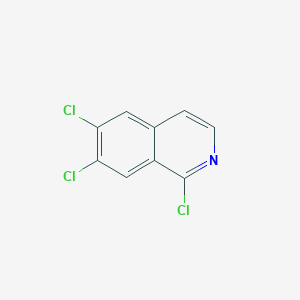
1,6,7-Trichloroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-Trichloroisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. This compound is notable for its three chlorine atoms attached at the 1, 6, and 7 positions on the isoquinoline ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6,7-Trichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, starting with isoquinoline, selective chlorination can be achieved using reagents like phosphorus pentachloride or sulfuryl chloride under controlled conditions to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: 1,6,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of partially or fully dechlorinated isoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and catalysts (palladium, copper).
Oxidation: Hydrogen peroxide, peracids, solvents (acetic acid, dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).
Major Products:
- Substituted isoquinolines
- Isoquinoline N-oxides
- Dechlorinated isoquinoline derivatives
Applications De Recherche Scientifique
1,6,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,6,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 1,3-Dichloroisoquinoline
- 1-Chloroisoquinoline
Comparison: 1,6,7-Trichloroisoquinoline is unique due to the specific positions of its chlorine atoms, which confer distinct reactivity and properties compared to other chlorinated isoquinolines
Propriétés
Formule moléculaire |
C9H4Cl3N |
|---|---|
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
1,6,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H |
Clé InChI |
KRZUSZVZKHXFQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
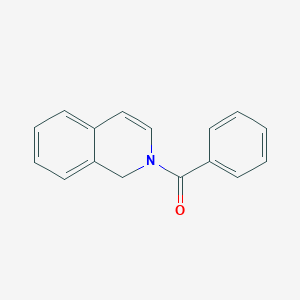


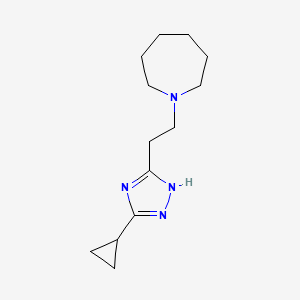


![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
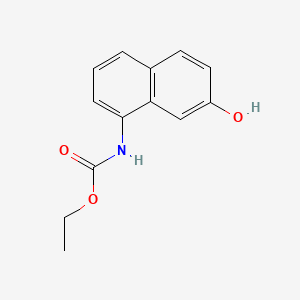


![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
